N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-16(14-8-4-3-5-9-14)19(21)20-12-15-13-22-18-11-7-6-10-17(15)18/h3-11,15-16H,2,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHBYWXJPXUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Butanamide Moiety: The benzofuran intermediate is then reacted with a suitable butanamide precursor under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Therapeutic Applications
1. Neuroprotective Effects
Research indicates that compounds related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide exhibit neuroprotective properties. For instance, analogues of 2,3-dihydro-1-benzofuran have shown efficacy in protecting against oxidative stress and neuronal damage caused by conditions such as stroke and traumatic brain injury. These compounds inhibit lipid peroxidation and scavenge free radicals, which are critical mechanisms in neuroprotection .
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This is particularly relevant for diseases such as arthritis and neurodegenerative disorders where inflammation plays a significant role .
3. Antioxidant Activity
this compound has demonstrated antioxidant activity, which is crucial in preventing cellular damage caused by oxidative stress. The compound's ability to scavenge reactive oxygen species (ROS) positions it as a candidate for further development in antioxidant therapies .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to head injury, the administration of the compound significantly reduced neuronal death and improved recovery outcomes. The study utilized parameters such as behavioral assessments and histological analysis to evaluate the neuroprotective effects .
Case Study 2: Anti-inflammatory Activity in vitro
A series of experiments demonstrated that this compound inhibited the production of inflammatory mediators in cultured macrophages. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The Pharmacopeial Forum (2017) documents several structurally related butanamide derivatives, including compounds m , n , and o , which serve as valuable comparators . Below is a detailed analysis of their similarities and differences:
Core Structural Features
- Target Compound :
- Backbone: Butanamide.
- Substituents:
- C2: Phenyl group.
- N-linked: (2,3-dihydro-1-benzofuran-3-yl)methyl. Stereochemistry: Not explicitly specified in the evidence.
Compound m :
- Backbone: Butanamide.
- Substituents:
- C2: 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl].
- N-linked: (2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl. Stereochemistry: (R)-configuration at the amide nitrogen.
Compound n :
- Substituents: Similar to m , but with (S)-configuration at the amide nitrogen and (2R,4R,5S)-configured hexane backbone.
Compound o :
- Substituents: (S)-configuration at the amide nitrogen and (2R,4S,5S)-configured hexane backbone.
Key Differences and Implications
A. Substituent Complexity
- The target compound features a dihydrobenzofuran group, a bicyclic structure with partial aromaticity, which contrasts with the diphenylhexane and 2,6-dimethylphenoxy acetamido groups in compounds m, n, and o. The dihydrobenzofuran moiety may enhance metabolic stability compared to the more flexible hexane chain in the comparators .
B. Stereochemical Variations
- Compounds m , n , and o exhibit explicit (R)- or (S)-configurations at critical positions, which are absent in the target compound’s description. Stereochemistry often dictates pharmacological activity; for example, the (S)-configuration in n and o may confer selectivity for specific enantiomer-sensitive targets .
C. Physicochemical Properties
- The dihydrobenzofuran group in the target compound likely increases lipophilicity (logP), favoring blood-brain barrier penetration, whereas the polar 4-hydroxy and acetamido groups in m/n/o may enhance aqueous solubility.
Comparative Data Table
| Feature | Target Compound | Compound m | Compound n | Compound o |
|---|---|---|---|---|
| Core Structure | Butanamide | Butanamide | Butanamide | Butanamide |
| C2 Substituent | Phenyl | 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl] | 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl] | 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl] |
| N-Linked Group | (2,3-Dihydro-1-benzofuran-3-yl)methyl | (2S,4S,5S)-configured hexane with acetamido | (2R,4R,5S)-configured hexane with acetamido | (2R,4S,5S)-configured hexane with acetamido |
| Key Functional Groups | Dihydrobenzofuran | 2,6-Dimethylphenoxy, hydroxy | 2,6-Dimethylphenoxy, hydroxy | 2,6-Dimethylphenoxy, hydroxy |
| Stereochemistry | Unspecified | (R)-amide | (S)-amide | (S)-amide |
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for various biological activities. The structural formula can be represented as follows:
This compound's molecular weight is approximately 255.34 g/mol, and it exhibits both lipophilic and hydrophilic characteristics, making it suitable for various biological interactions.
Antiviral Properties
Recent studies have indicated that benzofuran derivatives exhibit antiviral activity. Specifically, compounds with similar structures have shown efficacy against viruses such as the yellow fever virus (YFV). The effectiveness is often measured in terms of the EC50 (the concentration required to inhibit viral replication by 50%) and the CC50 (the concentration that causes 50% cytotoxicity in host cells). For instance, certain benzofuran derivatives demonstrated EC50 values ranging from 0.1 to 5 µM against YFV with favorable selectivity indices (SI) indicating their potential as antiviral agents .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 0.5 | 10 | 20 |
| Compound B | 1.0 | 15 | 15 |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Research suggests that benzofuran derivatives can act as selective inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Parkinson's and depression. For example, certain derivatives showed IC50 values significantly lower than standard MAO inhibitors like moclobemide .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- MAO Inhibition : The compound may inhibit MAO-A and MAO-B isoforms, leading to increased levels of neurotransmitters such as serotonin and dopamine.
- Antiviral Activity : Its structure allows it to interfere with viral replication mechanisms, possibly by inhibiting viral enzymes or blocking entry into host cells.
Study on Antiviral Efficacy
In a study examining the antiviral properties of benzofuran derivatives, this compound was tested alongside other compounds. The results indicated promising antiviral activity against YFV with a calculated SI suggesting a good therapeutic window .
Neuroprotective Study
Another study focused on the neuroprotective effects of similar benzofuran compounds demonstrated significant protective effects in cellular models of oxidative stress. The compounds reduced cell death and oxidative damage in neuronal cell lines, indicating their potential utility in neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, including amidation and coupling reactions. For example, intermediates like 2-phenylbutanamide can be reacted with benzofuran derivatives under controlled conditions (e.g., temperature: 60–80°C, solvent: DMF or THF). Optimization of solvent polarity and catalyst selection (e.g., DCC for amidation) improves yield and purity . Continuous flow reactors may enhance scalability for gram-scale synthesis .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for confirming substituent positions on the benzofuran and phenylbutanamide moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to its structural analogs. For instance, furan-containing compounds are often screened for anti-inflammatory activity via COX-2 inhibition assays or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response studies (1–100 µM) help identify IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Tools like PubChem’s molecular descriptors calculate LogP (lipophilicity) and topological polar surface area (TPSA) to predict absorption and blood-brain barrier penetration. Density Functional Theory (DFT) simulations assess electronic properties influencing metabolic stability (e.g., susceptibility to CYP450 oxidation) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Validate results using orthogonal assays (e.g., Western blotting alongside ELISA) and ensure compound purity via HPLC-MS. Cross-reference with structurally similar compounds (e.g., N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylbutanamide) to identify conserved bioactive motifs .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer : Systematic modification of substituents (e.g., halogenation at the phenyl ring or methyl groups on the benzofuran) followed by bioactivity testing identifies critical functional groups. For example, fluorination at the phenyl ring may improve metabolic stability, while hydroxylation could enhance solubility. Use QSAR models to prioritize synthetic targets .
Q. What experimental approaches elucidate the mechanism of action for this compound in neurological targets?
- Methodological Answer : Employ radioligand binding assays (e.g., for serotonin or dopamine receptors) to identify direct interactions. For intracellular targets, use siRNA knockdown or CRISPR-Cas9 gene editing to validate pathway involvement. Pharmacodynamic studies in animal models (e.g., zebrafish or rodents) assess behavioral correlates .
Data Analysis & Experimental Design
Q. How should researchers design dose-ranging studies to minimize toxicity while maintaining efficacy?
- Methodological Answer : Conduct preliminary acute toxicity assays (e.g., LD₅₀ in Caenorhabditis elegans) to establish safe thresholds. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate plasma concentration with efficacy in target tissues. Iterative adjustments based on AUC (area under the curve) optimize dosing regimens .
Q. What statistical methods are appropriate for analyzing high-throughput screening data?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Principal Component Analysis (PCA) reduces dimensionality, while machine learning (e.g., random forest) identifies predictive bioactivity features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
